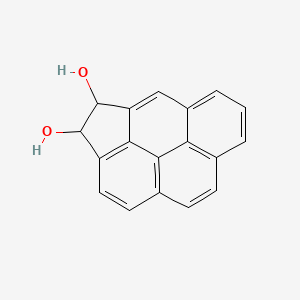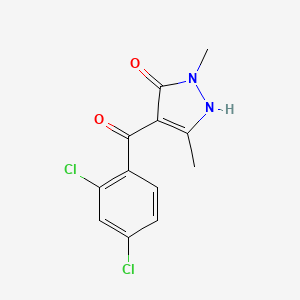
1,1''DIETHYL-2,2''-TRICARBOCYANINE PERCHLORATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1''DIETHYL-2,2''-TRICARBOCYANINE PERCHLORATE is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of a dichlorobenzoyl group attached to a pyrazole ring, which is further substituted with hydroxyl and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1''DIETHYL-2,2''-TRICARBOCYANINE PERCHLORATE typically involves the reaction of 2,4-dichlorobenzoyl chloride with 1,3-dimethyl-5-hydroxypyrazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
1,1''DIETHYL-2,2''-TRICARBOCYANINE PERCHLORATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The dichlorobenzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms in the dichlorobenzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 4-(2,4-Dichlorobenzoyl)-1,3-dimethyl-5-oxopyrazole.
Reduction: 4-(2,4-Dichlorobenzyl)-1,3-dimethyl-5-hydroxypyrazole.
Substitution: 4-(2,4-Dimethoxybenzoyl)-1,3-dimethyl-5-hydroxypyrazole.
科学研究应用
1,1''DIETHYL-2,2''-TRICARBOCYANINE PERCHLORATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,1''DIETHYL-2,2''-TRICARBOCYANINE PERCHLORATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is believed that the compound’s structure allows it to bind effectively to its targets, thereby modulating their activity.
相似化合物的比较
Similar Compounds
- 4-(2,4-Dichlorobenzoyl)-1,3-dimethyl-5-oxopyrazole
- 4-(2,4-Dichlorobenzyl)-1,3-dimethyl-5-hydroxypyrazole
- 4-(2,4-Dimethoxybenzoyl)-1,3-dimethyl-5-hydroxypyrazole
Uniqueness
1,1''DIETHYL-2,2''-TRICARBOCYANINE PERCHLORATE is unique due to the presence of both dichlorobenzoyl and hydroxypyrazole moieties. This combination imparts specific chemical and biological properties to the compound, making it a valuable candidate for various applications in research and industry.
属性
CAS 编号 |
58010-98-3 |
|---|---|
分子式 |
C12H10Cl2N2O2 |
分子量 |
285.12 g/mol |
IUPAC 名称 |
4-(2,4-dichlorobenzoyl)-2,5-dimethyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-6-10(12(18)16(2)15-6)11(17)8-4-3-7(13)5-9(8)14/h3-5,15H,1-2H3 |
InChI 键 |
FRFLVNQIJSMVHI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1)C)C(=O)C2=C(C=C(C=C2)Cl)Cl |
规范 SMILES |
CC1=C(C(=O)N(N1)C)C(=O)C2=C(C=C(C=C2)Cl)Cl |
同义词 |
4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole destosyl pyrazolate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


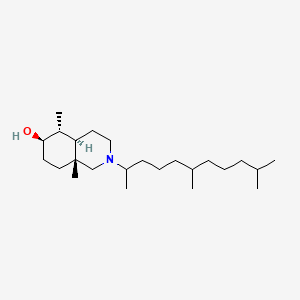
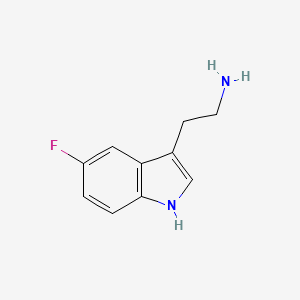
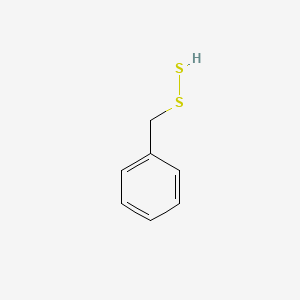
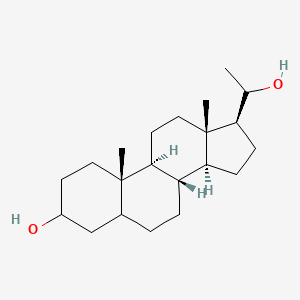
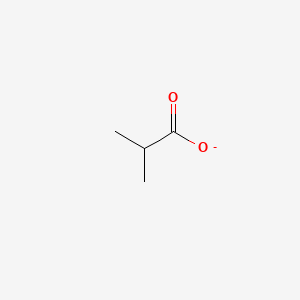
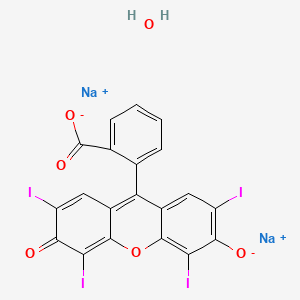

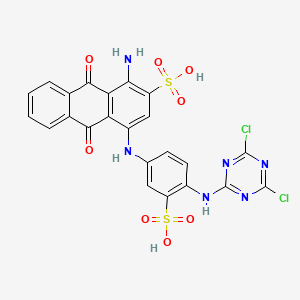
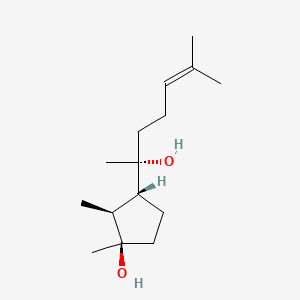
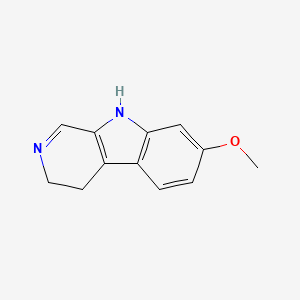
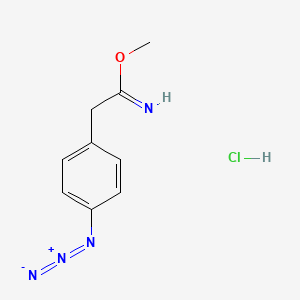
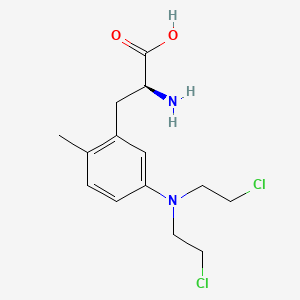
![(5R,6R)-3-(2-acetamidoethenylsulfanyl)-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1197424.png)
